2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylphenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 4-chloro-2-morpholine with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with acetamide: The sulfonylphenoxy intermediate is then coupled with 2-methylphenylacetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Optimization of temperature and pressure: Reactions are often carried out under controlled temperature and pressure to ensure optimal reaction rates.
Use of continuous flow reactors: For large-scale production, continuous flow reactors may be used to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific molecular targets: Such as enzymes or receptors, thereby modulating their activity.
Interfering with cellular pathways: Affecting processes like cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide: can be compared with other sulfonylphenoxyacetamides, such as:
Uniqueness
- Structural Features : The presence of the morpholine ring and the sulfonyl group contributes to its unique chemical properties.
- Biological Activity : Differences in biological activity compared to similar compounds may arise from variations in molecular structure.
Properties
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-14-4-2-3-5-16(14)21-19(23)13-27-17-7-6-15(20)12-18(17)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMQMPKOPLJTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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